XLR11 N-(2-fluoropentyl) isomer XLR11 N-(2-fluoropentyl) isomer XLR11 (Item No. 11565) is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(2-fluoropentyl) isomer differs structurally from XLR11 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1628690-25-4
VCID: VC0148720
InChI: InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3
SMILES: CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F
Molecular Formula: C21H28FNO
Molecular Weight: 329.5

XLR11 N-(2-fluoropentyl) isomer

CAS No.: 1628690-25-4

Reference Standards

VCID: VC0148720

Molecular Formula: C21H28FNO

Molecular Weight: 329.5

XLR11 N-(2-fluoropentyl) isomer - 1628690-25-4

CAS No. 1628690-25-4
Product Name XLR11 N-(2-fluoropentyl) isomer
Molecular Formula C21H28FNO
Molecular Weight 329.5
IUPAC Name [1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3
Standard InChIKey QWKOFFDPSCMXAL-UHFFFAOYSA-N
SMILES CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F
Description XLR11 (Item No. 11565) is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(2-fluoropentyl) isomer differs structurally from XLR11 by having fluorine at the 2 position rather than the 5 position of the pentyl chain. The biological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Synonyms [1-(2-fluoropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone
Reference 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010).
PubChem Compound 90464176
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator